Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-methoxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dimethylamine, sodium phenoxide, and potassium fluoride are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.
Coupling Reactions: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dimethylamine yields the corresponding dimethylamino derivative .
Scientific Research Applications
Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with antiviral, anticancer, and antimicrobial activities.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of materials with specific properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
4-Chloro-2-methylthiopyrimidine: Similar in structure but with a methylthio group instead of a methoxy group.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
These compounds share some chemical properties but differ in their specific applications and biological activities. This compound is unique due to its specific substitution pattern and the resulting properties .
Properties
Molecular Formula |
C7H7ClN2O3 |
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Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-4-3-9-6(7(11)13-2)10-5(4)8/h3H,1-2H3 |
InChI Key |
QFKUIFBFRBKGTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C(=O)OC |
Origin of Product |
United States |
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